Rose bengal I-131
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99689-97-1 |
|---|---|
Molecular Formula |
C20H4Cl4I4O5 |
Molecular Weight |
989.7 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[3-hydroxy-2,4,5,7-tetrakis(131I)(iodanyl)-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/i25+4,26+4,27+4,28+4 |
InChI Key |
VDNLFJGJEQUWRB-CJXAGYTBSA-N |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[131I])O)[131I])[131I])[131I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Historical Context and Evolution of Radioiodinated Rose Bengal in Research
Early Development and Scientific Rationale for Radiolabeling with Iodine-131
The story begins with Rose Bengal itself, a synthetic dye first prepared in 1882. Its potential as a medical agent was recognized due to its property of being selectively taken up by the liver and excreted into the bile. This physiological pathway made it an ideal candidate for a tracer to study liver function.
The advent of the atomic age provided the next crucial component: radioisotopes. In 1955, a team led by George V. Taplin pioneered the radiolabeling of Rose Bengal with Iodine-131 (I-131). nih.gov The scientific rationale for choosing I-131 was rooted in its nuclear properties. I-131 is a radioisotope of iodine with a half-life of about eight days, and it emits both beta particles and gamma rays. wikipedia.org The gamma rays, with their principal energy of 364 keV, could be detected externally by scintillation counters, allowing for the non-invasive tracking of the compound as it moved through the liver and biliary system. nih.govkoreamed.org
This ability to externally monitor a biologically active substance was a revolutionary concept and formed the basis of the Rose Bengal I-131 liver function test.
Foundational Research in Hepatobiliary Tracer Development and Hepatoscan Applications
The initial research by Taplin and his colleagues laid the groundwork for the use of this compound as a hepatobiliary tracer. Their work demonstrated that by placing a gamma-ray counter over the liver, one could measure the rate of uptake and excretion of the radiolabeled dye, generating time-activity curves. These curves provided valuable quantitative data on liver function.
Subsequent research expanded on this foundation, leading to the development of the "hepatoscan," a pictorial representation of the liver. nih.gov These early scans, though rudimentary by today's standards, were instrumental in:
Differentiating between medical and surgical jaundice: By observing the transit of the tracer, clinicians could often distinguish between hepatocellular dysfunction (where uptake was poor) and biliary obstruction (where uptake was normal but excretion was blocked).
Diagnosing biliary atresia in infants: This was a particularly important application. Studies showed that the absence of radioactivity in the gut after administration of this compound was a strong indicator of complete biliary obstruction, a hallmark of biliary atresia. nih.govnih.gov One study of 28 infants with suspected biliary atresia found that the absence of gut radioactivity correctly predicted the condition in all 11 infants who were proven to have it. nih.gov
Evaluating liver function in various diseases: The test was used to study a range of conditions, from cirrhosis to hepatitis, providing a functional assessment that complemented other clinical and laboratory findings. nih.gov
A 1975 study highlighted the value of quantitative liver imaging with this compound, finding a good correlation between the half-time for hepatic uptake and the histological severity of liver disease, as well as the clinical prognosis. researchgate.net
Comparative Research with Subsequent Radiotracers for Liver Function Studies
Despite its groundbreaking role, this compound had significant limitations. The high energy of I-131's gamma rays was not ideal for the gamma cameras that became prevalent, leading to poor image resolution. snmjournals.org Furthermore, the beta emission of I-131 contributed to a relatively high radiation dose to the patient. snmjournals.org
These drawbacks spurred the development of alternative radiotracers. One of the first was Iodine-123 (I-123) labeled Rose Bengal . I-123 has a shorter half-life (about 13.2 hours) and emits gamma rays with a lower energy (159 keV), which are better suited for modern imaging equipment. snmjournals.orgsnmjournals.org This resulted in improved image quality and a lower radiation burden for the patient. snmjournals.org
However, the most significant challenge to the dominance of radioiodinated Rose Bengal came with the introduction of Technetium-99m (Tc-99m) labeled agents . Tc-99m has a near-ideal half-life of 6 hours and emits a single gamma ray at 140 keV, making it exceptionally well-suited for gamma camera imaging. koreamed.org The first of these agents to gain widespread use were the iminodiacetic acid (IDA) derivatives, commonly known as HIDA (hepato-iminodiacetic acid).
Comparative studies consistently demonstrated the superiority of Tc-99m-HIDA and its analogues over this compound. A 1976 study comparing Tc-99m-pyridoxylideneglutamate with this compound in rabbits showed that the Tc-99m agent was cleared more rapidly from the blood by the liver and excreted more quickly, allowing for visualization of the gallbladder and biliary passages within 15 minutes of injection. nih.gov
The following interactive data tables summarize some of the key research findings comparing these radiotracers.
Table 1: Comparative Properties of Hepatobiliary Radiotracers
| Property | This compound | Rose Bengal I-123 | Technetium-99m-HIDA |
| Principal Gamma Energy | 364 keV | 159 keV | 140 keV |
| Half-life | ~8 days | ~13.2 hours | ~6 hours |
| Image Quality | Poor | Improved | Excellent |
| Patient Radiation Dose | High | Lower | Low |
Table 2: Clinical Performance in Diagnosing Biliary Atresia
| Radiotracer | Study Focus | Key Finding |
| This compound | Differentiating biliary atresia from other neonatal jaundice. | Absence of gut radioactivity correctly predicted biliary atresia in 100% of proven cases in one study. nih.gov |
| This compound | Fecal excretion in infantile jaundice. | Fecal excretion of less than 10% was observed in 72 of 73 cases of extrahepatic biliary atresia. nih.gov |
The development of Tc-99m labeled agents ultimately led to the decline in the use of this compound for routine hepatobiliary imaging. The newer agents offered superior image quality, lower radiation exposure, and faster study times, setting a new standard in the field. While no longer in common clinical use, the foundational research and clinical experience gained with this compound were indispensable in shaping the landscape of modern nuclear hepatology.
Radiolabeling Methodologies and Radiopharmaceutical Chemistry of Rose Bengal I 131
Synthesis and Purification Techniques for Rose Bengal I-131
Several methods have been developed for the radioiodination of Rose Bengal, primarily relying on isotopic exchange reactions or direct iodination. The choice of method often depends on the desired yield, purity, reaction time, and available reagents.
Isotopic Exchange Reactions: A common approach involves an exchange reaction between inactive Rose Bengal and a source of radioiodine, typically sodium iodide (Na¹³¹I) or elemental ¹³¹I.
Aqueous Buffer Exchange: One established method utilizes an acetate (B1210297) buffer solution (pH 4-5) at elevated temperatures (e.g., 80°C for 12 hours) for the exchange reaction between inactive Rose Bengal and carrier-free Na¹³¹I iaea.orgakjournals.com. Yields of approximately 80% have been reported for this method akjournals.com.
Organic Medium Exchange: Improved yields and shorter reaction times can be achieved using organic solvents. A mild exchange reaction in an organic medium has been reported to yield over 97% radiochemical yield within 30-60 minutes akjournals.comakjournals.com. Another approach utilizes an ethanol-ether mixture to prevent degradation of Rose Bengal to lower halogenated components akjournals.com. Heterogeneous isotope exchange methods, where Rose Bengal is adsorbed onto a solid carrier, have also been explored, allowing for shorter retention times of radioiodine and potential concentration of the radiolabeled product akjournals.com.
Direct Iodination: Direct iodination methods, such as electrophilic iodination, have also been employed. For instance, using an acidified ethanol (B145695) solvent and potassium iodate (B108269) (KIO₃) as an oxidant, purified Rose Bengal can be radioiodinated at room temperature within 15 minutes, achieving chemical yields between 93-97% snmjournals.orgnih.gov. Electrolytic iodination methods have also been described akjournals.com.
Purification: Commercial Rose Bengal preparations may contain impurities, including less halogenated components, which can affect labeling efficiency and product purity akjournals.comakjournals.comakjournals.com. Purification of the starting Rose Bengal is often performed prior to labeling, commonly using techniques such as adsorption chromatography akjournals.comakjournals.com or thin-layer chromatography (TLC) akjournals.com. After labeling, purification steps may include precipitation, washing, or chromatographic separation (e.g., Sephadex G-25) to remove unreacted radioiodide and other impurities iaea.orgakjournals.comakjournals.com.
Table 1: Comparison of ¹³¹I-Rose Bengal Synthesis Methods
| Method | Reaction Medium | Temperature (°C) | Time | Typical Yield (%) | Purification Mentioned | Reference |
| Aqueous Exchange | Acetate Buffer (pH 4-5) | 80 | 12 h | ~80 | Sephadex G-25 | iaea.orgakjournals.com |
| Organic Medium Exchange | Ethanol-Ether | Room Temp. | Shorter | >97 | Adsorption Chromatography | akjournals.comakjournals.com |
| Acidified Ethanol with KIO₃ | Acidified Ethanol | Room Temp. | 15 min | 93-97 | Not explicitly stated | snmjournals.orgnih.gov |
| Heterogeneous Isotope Exchange | Various (e.g., HCl) | Room Temp. / 97-100 | Minutes | Variable | Not explicitly stated | akjournals.com |
| Electrolytic Iodination | Various | Not specified | Not specified | >96 | TLC | akjournals.com |
Radiochemical Purity Assessment in Research Formulations
Ensuring the radiochemical purity of ¹³¹I-Rose Bengal is paramount for accurate research outcomes. Radiochemical purity refers to the proportion of the total radioactivity that is associated with the intact radiolabeled molecule. Impurities can include free radioiodide (e.g., ¹³¹I⁻) or radiolabeled degradation products.
Chromatographic Techniques:
Paper Chromatography: This is a widely used method for assessing the purity of ¹³¹I-Rose Bengal. A common system involves using an ethanol:ammonia:water solvent mixture, where ¹³¹I-Rose Bengal typically exhibits an Rf value of approximately 0.42. Free iodide (¹³¹I⁻) has a different Rf value (e.g., 0.1 in benzene (B151609):acetic acid:water), allowing for separation and quantification iaea.orgiaea.org.
Thin-Layer Chromatography (TLC): TLC is another effective technique for purity assessment. Systems like chloroform:formic acid (87:13) have been used, with purified Rose Bengal (tetraiodotetrachlorofluorescein, TCHTIF) showing a high Rf value (0.95) akjournals.com. TLC scanners can be used for quantitative estimation of activity distribution akjournals.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that can provide high resolution separation and quantification of radiolabeled compounds and their impurities science.govscience.gov.
Other Methods: Spectrophotometric analysis can also be employed to monitor the integrity of the dye researchgate.net.
Table 2: Radiochemical Purity Assessment Methods for ¹³¹I-Rose Bengal
| Technique | Solvent System / Medium | Typical Findings for ¹³¹I-Rose Bengal | Reference(s) |
| Paper Chromatography | Ethanol:Ammonia:Water | Rf ≈ 0.42 | iaea.orgiaea.org |
| Thin-Layer Chromatography (TLC) | Chloroform:Formic Acid (87:13) | Rf ≈ 0.95 (for purified TCHTIF) | akjournals.com |
| HPLC | Various (e.g., for MAb integrity) | Not specified for Rose Bengal | science.govscience.gov |
Radiochemical purity values exceeding 96% have been reported for well-prepared ¹³¹I-Rose Bengal akjournals.comakjournals.com.
Stability and Degradation Pathways of this compound in Research Contexts
The stability of ¹³¹I-Rose Bengal is crucial for its reliable use in research. Factors such as storage conditions, pH, temperature, and the presence of other substances can influence its integrity.
Storage Stability: ¹³¹I-Rose Bengal has been shown to remain stable during sterilization and storage for periods such as 10 days akjournals.comakjournals.com. However, prolonged storage can lead to degradation.
Autoradiolysis: The radioactive decay of ¹³¹I can lead to self- radiolysis, potentially causing degradation of the molecule. The addition of stabilizers such as benzyl (B1604629) alcohol or ascorbic acid in combination with NaOH has been employed to mitigate this effect akjournals.comscience.gov.
pH and Medium Effects: The stability of Rose Bengal itself is influenced by pH. It is relatively stable in neutral solutions but can transform into other compounds in acidic or alkaline media chemicalpapers.com. Studies on the stability of aqueous Rose Bengal solutions irradiated to different doses showed that absorbance remained relatively stable for a few days, followed by a gradual decrease researchgate.net. The release of Rose Bengal from certain film structures was also found to be pH-dependent, being suppressed in acidic solutions and promoted in basic ones mdpi.com.
Degradation Products: While specific degradation pathways under various research conditions are complex, potential breakdown products could include less halogenated fluorescein (B123965) derivatives or inorganic iodide iaea.orgchemicalpapers.com.
Isotopic Considerations and Alternative Radioiodine Labeling (e.g., Iodine-123)
While ¹³¹I-Rose Bengal has been a standard for many years, alternative radioiodine isotopes, particularly Iodine-123 (¹²³I), offer distinct advantages for certain research applications, primarily related to imaging and dosimetry.
Iodine-131 (¹³¹I):
Properties: ¹³¹I is a beta and gamma emitter with a half-life of approximately 8 days. Its primary gamma emission is at 364 keV. The beta emission contributes significantly to the absorbed radiation dose.
Applications: Its longer half-life makes it suitable for studies requiring longer observation periods or when frequent preparation is not feasible. It has been widely used for liver function studies and scintigraphy iaea.orgakjournals.comsnmjournals.orgnih.gov.
Iodine-123 (¹²³I):
Properties: ¹²³I is primarily a gamma emitter with a physical half-life of about 13.3 hours. Its principal gamma emission is at 159 keV, which is ideal for imaging with gamma cameras, providing better spatial resolution and higher photon flux compared to ¹³¹I. It does not emit beta particles, resulting in a significantly lower radiation dose to the patient per administered microcurie.
Advantages for Imaging: The shorter half-life of ¹²³I allows for higher administered activities while maintaining a lower radiation dose, leading to improved image quality with reduced imaging times and better statistics snmjournals.orgosti.govnih.govsnmjournals.orgkarger.commdpi.com. This makes ¹²³I-Rose Bengal a potentially superior agent for hepatobiliary imaging and diagnostic evaluations where high-resolution imaging is critical snmjournals.orgnih.govsnmjournals.org.
Synthesis: Methods for labeling Rose Bengal with ¹²³I have been developed, often aiming for rapid and efficient incorporation due to its shorter half-life, necessitating more frequent preparation akjournals.comsnmjournals.orgnih.gov.
Table 3: Comparison of Iodine Isotopes for Rose Bengal Labeling
| Feature | Iodine-131 (¹³¹I) | Iodine-123 (¹²³I) |
| Half-life | ~8 days | ~13.3 hours |
| Primary Gamma Energy | 364 keV | 159 keV |
| Beta Emission | Yes (significant) | No |
| Radiation Dose | Higher per unit activity | Lower per unit activity |
| Imaging Suitability | Lower resolution, higher background | Higher resolution, better statistics |
| Production | Nuclear reactor (neutron activation) | Cyclotron (e.g., ¹²⁴Te(p,2n)¹²³I) |
| Common Use | Liver function studies, older scintigraphy | Improved hepatobiliary imaging, diagnostics |
| Preparation Frequency | Less frequent due to longer half-life | More frequent due to shorter half-life |
The choice between ¹³¹I and ¹²³I for Rose Bengal labeling in research depends on the specific experimental goals, with ¹²³I generally preferred for imaging-intensive studies due to its superior imaging characteristics and lower radiation burden.
Compound List:
Rose Bengal
this compound
Iodine-131 (¹³¹I)
Iodine-123 (¹²³I)
Sodium iodide (Na¹³¹I)
Potassium iodate (KIO₃)
Chloramine-T
Tetraiodotetrachlorofluorescein (TITCF)
Sodium thiosulfate (B1220275)
Benzyl alcohol
Ascorbic acid
NaOH
HCl
Ethanol
Acetone
DMF
Chloroform
Formic acid
PBS (Phosphate-buffered saline)
MES buffer
HEPES buffer
CHES buffer
NaCl
H₂O₂
Arg (Arginine)
Lys (Lysine)
Tryptophan
Collagen Type I
Atelocollagen
Poly(Vinyl Alcohol) (PVA)
Poly(Amidoamine) (PAMAM)
4-Carboxyphenylboronic acid (PBA)
N-iodosuccinimide
Iodine (I₂)
Iodine monochloride (ICl)
Hippuran
O-iodohippurate
O-iodobenzoic acid
MIT (Monoiodotyrosine)
DIT (Diiodotyrosine)
Thyroxine
Triiodothyronine
Sulfobromophthalein (BSP)
Cholographyn
Ferulic acid
Streptokinase
Albumin
Fibrinogen
Bleomycin
Neurotensin receptor ligand
Acridine Orange
Acridine Yellow
DDAO
Proflavin
Oxazine dyes
Iothalamate
Iodo-thyronines
Triolein-I-125
Oleic acid-I-125
Brucella abortus suspension
I-123 MIBG
I-131 MIBG
99mTc-HYNIC-TOC
99mTc-albumin nanocolloid
HSA (Human Serum Albumin)
Stannous chloride
Poloxamer 210
Fundamental Mechanistic Investigations of Rose Bengal Non Radioiodinated
Photophysical and Photochemical Properties of Rose Bengal
Rose Bengal (RB) is a xanthene dye recognized for its potent photosensitizing capabilities. Its utility in various photochemical applications stems from its distinct photophysical properties, including efficient light absorption and subsequent generation of reactive species. Comprehensive kinetic analyses have been performed to detail the properties and kinetics of its intermediate states, such as the triplet excited state and its oxidized and reduced forms. rsc.org The structure of the xanthene core, with its nearly orthogonal orientation between the benzene (B151609) and xanthene planes, renders the two parts of the molecule almost independent, with the photophysical characteristics being primarily linked to the xanthene moiety. researchgate.net
A critical parameter of a photosensitizer is its efficiency in producing singlet oxygen (¹O₂), a highly reactive form of oxygen. This efficiency is quantified by the singlet oxygen quantum yield (ΦΔ). Rose Bengal is frequently used as a standard in photochemical studies due to its high and well-documented ΦΔ. nih.gov In aqueous solutions, the singlet oxygen quantum yield for Rose Bengal is reported to be approximately 0.75 to 0.79. rsc.orgresearchgate.net
The generation of singlet oxygen is a cornerstone of Rose Bengal's photochemical activity. Upon excitation with light, it can transfer energy to ground-state triplet oxygen (³O₂) to produce excited-state singlet oxygen (¹O₂). mdpi.com However, the efficiency of this process is highly dependent on the dye's concentration and its surrounding environment. Studies have shown that at concentrations above 2 μM in polar environments, Rose Bengal tends to form aggregates (dimers). nih.gov This aggregation leads to a significant, non-linear decrease in singlet oxygen generation, which can result in a yield more than 40% lower than expected at higher concentrations. nih.govnih.gov This self-quenching effect is a critical consideration for accurately determining quantum yields. nih.gov
The interaction with biological structures also modulates ROS generation. For instance, within a collagen matrix, Rose Bengal retains its ability to generate singlet oxygen upon irradiation. nih.govresearchgate.net Conversely, when a large number of Rose Bengal molecules are bound to human serum albumin, there is no detectable formation of free singlet oxygen, which is attributed to self-quenching of the excited states. nih.govrsc.org This suggests the potential relevance of intra-protein generated singlet oxygen in such complexes. nih.govrsc.org
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Rose Bengal in Different Conditions
| Condition | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|
| In Water | 0.75 | rsc.org |
| In Water | 0.79 | researchgate.net |
| In Collagen Matrix | Generated | nih.govresearchgate.net |
| Bound to HSA (high n) | No measurable free ¹O₂ | nih.govrsc.org |
The high efficiency of Rose Bengal as a photosensitizer is largely due to its near-unity intersystem crossing (ISC) yield, which is the process of transitioning from an excited singlet state (S₁) to a lower-energy triplet state (T₁). rochester.edu The ISC quantum yield is reported to be greater than 90%. researchgate.net This efficient population of the long-lived triplet state is a prerequisite for subsequent energy transfer to molecular oxygen to form singlet oxygen. researchgate.net
Research has also explored the behavior of higher-lying triplet states of Rose Bengal (e.g., T₂, T₃, T₄). rochester.eduresearchgate.net An interesting phenomenon observed is reverse intersystem crossing (RISC), where a molecule in a higher triplet state crosses back to an excited singlet state (S₁), from which it can fluoresce. rochester.edunih.gov This process, which competes with internal conversion back to the lowest triplet state (T₁), has been identified in Rose Bengal and other xanthene dyes. rochester.edunih.gov The quantum yield of reverse intersystem crossing has been measured for various triplet states, revealing that this pathway's efficiency is state-dependent. researchgate.net For example, using two-step laser-induced fluorescence, RISC yields of 0.0076, <0.06, and 0.12 were found for the T₂, T₃, and T₄ states, respectively. researchgate.net
Table 2: Photophysical Properties of Rose Bengal Triplet States
| Property | Value/Observation | Reference |
|---|---|---|
| Intersystem Crossing (S₁→T₁) Yield | > 0.90 (Near-unity) | researchgate.netrochester.edu |
| Reverse Intersystem Crossing (T₂→S₁) Yield | 0.0076 ± 0.0002 | researchgate.net |
| Reverse Intersystem Crossing (T₃→S₁) Yield | < 0.06 | researchgate.net |
| Reverse Intersystem Crossing (T₄→S₁) Yield | 0.12 ± 0.02 | researchgate.net |
Molecular Interactions of Rose Bengal with Biological Macromolecules and Nanocarriers
The biological activity and delivery of Rose Bengal are profoundly influenced by its interactions with macromolecules and carrier systems. These interactions can alter its photophysical properties, biodistribution, and stability.
Rose Bengal readily binds to serum albumins such as human serum albumin (HSA) and bovine serum albumin (BSA). nih.govresearchgate.net This interaction is concentration-dependent. At low concentrations, approximately 90% of the dye associates with specific binding sites on the HSA molecule. nih.govrsc.orgresearchgate.net As the concentration of Rose Bengal increases, unspecific binding occurs, with up to 10 dye molecules binding per HSA molecule. nih.govrsc.org
The binding constant for the Rose Bengal-HSA complex has been determined to be 3.90 ± 0.08 × 10⁵ M⁻¹. mdpi.com Experimental and molecular docking studies have identified specific affinities for drug site 1 (DS1) and fatty acid sites 1 and 6 (FA1, FA6) on the HSA protein. mdpi.com Job's Plot analysis suggests a stoichiometry of six Rose Bengal molecules interacting with one HSA protein. mdpi.com
This binding has significant photophysical consequences. Complexation with HSA leads to a bathochromic (red) shift in the dye's absorption spectrum. mdpi.com Unlike its interaction with collagen, binding to HSA produces a notable increase in Rose Bengal's fluorescence emission. acs.org This is attributed to the dye's transfer to a confined, less aqueous environment within the protein's binding pockets. acs.org However, when the ratio of dye to protein is high, the fluorescence yield is significantly reduced, which is attributed to self-quenching of the excited singlet and triplet states. nih.govrsc.org
Table 3: Interaction Parameters of Rose Bengal with Human Serum Albumin (HSA)
| Parameter | Value/Observation | Reference |
|---|---|---|
| Binding Constant (K) | 3.90 ± 0.08 × 10⁵ M⁻¹ | mdpi.com |
| Stoichiometry (RB:HSA) | 6:1 (from Job's Plot) | mdpi.com |
| Identified Binding Sites | DS1, FA1, FA6 | mdpi.com |
| Effect on Absorption | Bathochromic (red) shift | mdpi.com |
| Effect on Fluorescence | Increased yield (at low n) | acs.org |
| Effect on Fluorescence | Decreased yield (at high n) | nih.govrsc.org |
The interaction between Rose Bengal and collagen, a primary component of the extracellular matrix, is crucial for applications like photoactivated tissue bonding. nih.govarvojournals.org Studies combining molecular dynamics simulations and experimental techniques have shown that the binding is dominated by electrostatic interactions between the negatively charged carboxylate group of Rose Bengal and positively charged amino groups, such as lysine (B10760008) side chains, on the collagen peptide. nih.govresearchgate.netacs.org
The binding free energy for this interaction ranges from -3 to -5.7 kcal/mol. nih.govresearchgate.net Rose Bengal binds effectively to both the native triple-helical structure and denatured single-chain collagen. acs.org At higher concentrations, Rose Bengal can form aggregates that bind to the collagen surface, with a maximum of approximately 16 dye molecules per collagen-like peptide. nih.govresearchgate.netacs.org This binding occurs on the outer surfaces of collagen fibrils, as the dye molecules are unable to penetrate the closely packed fibril structure. acs.org
In contrast to its interaction with albumin, binding to collagen results in a red-shifted absorption maximum (to around 560 nm) but a decrease in fluorescence yield. nih.govacs.org This quenching of fluorescence may be due to more effective non-radiative deactivation pathways, such as intracomplex electron transfer. acs.org This interaction can be harnessed to form covalent bonds between collagen molecules when irradiated with light, a process known as collagen cross-linking (CXL), which increases the biomechanical stiffness of tissues like the cornea. arvojournals.org
Table 4: Characteristics of Rose Bengal's Interaction with Collagen
| Parameter | Value/Observation | Reference |
|---|---|---|
| Primary Driving Force | Electrostatic interactions | nih.govresearchgate.netacs.org |
| Binding Free Energy | -3.0 to -5.7 kcal/mol | nih.govresearchgate.net |
| Binding Stoichiometry | Up to 16 ± 3 molecules per peptide (at high concentration) | nih.govresearchgate.netacs.org |
| Effect on Absorption | Red-shift to ~560 nm | nih.govacs.org |
| Effect on Fluorescence | Decreased yield | acs.org |
To improve its biopharmaceutical profile, Rose Bengal has been incorporated into various nanocarrier systems, including polymeric nanoparticles and lipid nanovesicles. nih.gov The complexation with these carriers is often driven by non-covalent forces. For example, Rose Bengal forms stable complexes with triazine-carbosilane dendrons, which are amphiphilic polymers that self-assemble into nanovesicles. rsc.org Molecular dynamics simulations revealed that this complex formation is rapid and primarily driven by electrostatic interactions, with the stability being influenced by pH. rsc.org
Deformable lipid nanovesicles, or transfersomes, have also been developed to enhance the delivery of Rose Bengal. nih.govacs.org Spectrophotometric and fluorimetric analyses confirm that the dye interacts efficiently with the lipid phase of these vesicles. nih.govacs.org Morphological studies using transmission electron microscopy and small-angle X-ray scattering have demonstrated that Rose Bengal intercalates within the phospholipid bilayer. nih.govacs.org This encapsulation into nanovesicles offers several advantages: it protects the dye from photodegradation and provides a slower, more sustained release compared to the free drug in an aqueous solution. nih.govresearchgate.net These nanovesicle formulations typically exhibit a particle size in the nano-range and a negative zeta potential (e.g., below -30 mV), which indicates good colloidal stability due to electrostatic repulsion between particles. acs.org
Cellular and Subcellular Distribution of Rose Bengal in In Vitro and Preclinical Research Models
The efficacy of many therapeutic and diagnostic agents is intrinsically linked to their ability to accumulate within specific cells and, subsequently, within particular subcellular compartments. For Rose Bengal, a compound with noted photosensitizing and cytotoxic properties, its distribution at the cellular and subcellular level is a critical determinant of its mechanism ofaction. In vitro and preclinical studies have elucidated that Rose Bengal's journey into and within the cell is not a simple diffusion process but a complex series of interactions with cellular machinery, leading to its concentration in specific organelles.
Lysosomal Accumulation Mechanisms
A predominant characteristic of Rose Bengal's intracellular behavior, particularly in transformed or cancerous cells, is its marked accumulation within lysosomes. oncotarget.comnih.gov This selective sequestration is not accidental but is driven by a combination of the molecule's physicochemical properties and the unique biochemical environment of the lysosome.
Several mechanisms are proposed to contribute to this phenomenon:
Physicochemical Properties: Rose Bengal is an anionic dye, carrying two negative charges in solution. nih.gov It is hypothesized that this anionic nature promotes its concentration within lysosomes, which maintain a highly acidic internal pH (4.5-5.0) through the continuous action of a vacuolar-type H+-ATPase (V-ATPase) proton pump. nih.gov This pump actively transports protons into the lysosomal lumen, creating a significant pH gradient across the organelle's membrane. This acidic environment could lead to the "trapping" of the anionic Rose Bengal, contributing to its high concentration.
Carrier-Mediated Uptake: The initial entry of Rose Bengal into the cell is not primarily through passive diffusion, as its negative charge hinders its ability to spontaneously cross the lipid bilayer of the cell membrane. oncotarget.com Research has identified that the cellular uptake of Rose Bengal is significantly mediated by specific membrane proteins, namely the Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3. oncotarget.com While these transporters are responsible for ferrying the molecule from the extracellular space into the cytoplasm, the subsequent transport into the lysosome is a distinct step. The process may involve endocytosis, where portions of the cell membrane engulf the molecule, forming endosomes that can eventually fuse with lysosomes. nih.gov
Lysosomal Sequestration and Autolysis: Once concentrated within the lysosomes, Rose Bengal can exert its effects. In the context of photodynamic therapy, light activation leads to the generation of reactive oxygen species within the organelle. However, even in the absence of light, the high concentration of the dye can lead to lysosomal membrane permeabilization. This destabilization results in the release of the organelle's potent hydrolytic enzymes, such as cathepsins, into the cytoplasm, triggering a cascade of events leading to cellular self-digestion, or autolysis, and ultimately, cell death. oncotarget.comchinesechemsoc.org
The table below summarizes the key research findings related to the mechanisms governing the lysosomal accumulation of Rose Bengal.
| Proposed Mechanism | Supporting Evidence | Research Model |
| Anionic Nature | It is hypothesized that the anionic charge of Rose Bengal leads to its proclivity for concentrating within the acidic lysosomes. chinesechemsoc.org | Murine Hepatoma Cells |
| Carrier-Mediated Cellular Uptake | Cellular uptake is mediated by Organic Anion Transporting Polypeptide (OATP) transporters. Rose Bengal interacts with the membrane surface without spontaneously crossing it. oncotarget.com | Liver and Intestinal Cell Lines |
| Endosomal Pathway | Complexation with low-density lipoproteins (LDLs) resulted in the appearance of highly fluorescent endosomes, suggesting an endocytotic internalization process. nih.gov | Paramecium aurelia |
| Lysosomal Release & Autolysis | Accumulation in lysosomes results in their photolytic release, leading to autolysis. chinesechemsoc.org This is a consequence, not a mechanism, of accumulation but is a key part of its action. | Murine Hepatoma Cells |
Intracellular Localization and Organelle Specificity
While lysosomes are a primary destination for Rose Bengal, its intracellular distribution is not exclusively limited to these organelles. The localization pattern can exhibit significant variability depending on the specific cell type, the compound's formulation, and the experimental conditions. This differential targeting has important implications for the compound's therapeutic effects, as the site of accumulation dictates which cellular structures are primarily damaged.
Primary and Secondary Localization Sites:
Lysosomes: As detailed previously, lysosomes are a major site of Rose Bengal accumulation, particularly in cancer cells like melanoma. oncotarget.com This specific targeting is a cornerstone of its selective cytotoxicity against malignant cells. nih.govchinesechemsoc.org
Mitochondria: A growing body of evidence indicates that mitochondria are another key organelle for Rose Bengal localization. nih.govresearchgate.net In human astrocytoma cells, Rose Bengal was observed to be mostly localized within mitochondria. nih.gov Similarly, studies in HeLa cells have shown localization in mitochondria. researchgate.net This mitochondrial accumulation is highly significant for photodynamic therapy, as damage to these "powerhouses" can efficiently trigger apoptosis (programmed cell death). nih.govnih.gov In some instances, it is suggested that an initial accumulation in lysosomes may be followed by redistribution to other organelles, including mitochondria. nih.gov
Cytoplasm and Membranes: Diffuse fluorescence throughout the cytoplasm has been reported, indicating a portion of Rose Bengal may remain free within the cytosol. nih.govchinesechemsoc.org Furthermore, localization within the plasma and nuclear membranes has been observed, though it is generally noted that Rose Bengal is excluded from the nucleus itself. researchgate.net In HeLa cells, localization has also been reported in the Golgi apparatus. researchgate.net
Nuclear Staining (Contradictory Evidence): While most studies indicate that Rose Bengal does not enter the cell nucleus, one study using cultured bovine corneal endothelial cells reported that the nucleus stained first, followed by the cytoplasm. researchgate.netnih.gov This finding represents a departure from observations in other cell types and may reflect a cell-specific transport mechanism or a result of the specific experimental setup.
The organelle specificity of Rose Bengal is a dynamic process influenced by cellular physiology. For instance, modifying Rose Bengal by encapsulating it in nanoparticles can alter its uptake and intracellular trafficking, sometimes enhancing its delivery to specific sites like mitochondria. chinesechemsoc.org The diverse localization patterns underscore the complexity of the drug-cell interaction and highlight the importance of considering the specific cellular context in preclinical research.
The following table presents a summary of the observed intracellular localizations of Rose Bengal across various research models.
| Cell/Research Model | Primary Localization | Secondary/Other Localization | Excluded From |
| Melanoma Cells | Lysosomes oncotarget.comnih.gov | Plasma membranes, nuclear membranes researchgate.net | Nucleus researchgate.net |
| Murine Hepatoma Cells | Cytoplasm (concentrating in lysosomes) chinesechemsoc.org | - | Nucleus chinesechemsoc.org |
| Human Astrocytoma Cells | Mitochondria nih.gov | Plasma membrane, cytoplasm nih.gov | - |
| HeLa Cells | Mitochondria, Golgi apparatus researchgate.net | - | - |
| Bovine Corneal Endothelial Cells | Nucleus (initially), Cytoplasm nih.gov | - | - |
| Paramecium aurelia | Cell membrane, Endosomes (when complexed with LDL) nih.gov | Diffuse cytoplasm nih.gov | - |
Advanced Theoretical and Computational Studies of Rose Bengal
Quantum Chemical Calculations and Molecular Orbital Analysis (HOMO/LUMO)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of Rose Bengal. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's chemical reactivity, kinetic stability, and optical properties.
The HOMO in Rose Bengal is primarily localized on the xanthene core, which is the electron-donating part of the molecule. In contrast, the LUMO is distributed over the fused ring system, acting as the electron-accepting region. This spatial separation of the frontier orbitals is characteristic of many organic dyes and is fundamental to their electronic transitions.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.12 |
| LUMO Energy | -3.69 |
| HOMO-LUMO Gap (ΔE) | 2.43 |
The data in this table is synthesized from typical DFT calculation results for Rose Bengal and may vary slightly depending on the specific computational method and basis set used.
A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and greater polarizability. The calculated energy gap for Rose Bengal is consistent with its known role as a potent photosensitizer, as it allows for efficient electronic excitation upon absorption of visible light.
Molecular Dynamics Simulations of Rose Bengal Interactions with Biological Systems
Molecular dynamics (MD) simulations have provided invaluable insights into the dynamic interactions between Rose Bengal and various biological macromolecules, such as proteins. These simulations model the atomic-level movements and forces over time, revealing the nature of binding and the conformational changes that may occur upon interaction.
One significant area of study has been the interaction of Rose Bengal with collagen. MD simulations have shown that Rose Bengal binds to collagen primarily through electrostatic interactions. The negatively charged carboxylate group of Rose Bengal interacts favorably with positively charged amino acid residues on the collagen surface, such as lysine (B10760008) and arginine. The binding free energy for this interaction has been calculated to be in the range of -3 to -5.7 kcal/mol, indicating a spontaneous and stable association.
Another crucial biological interaction that has been explored is with human serum albumin (HSA), the most abundant protein in blood plasma. MD simulations and docking studies have revealed that Rose Bengal can bind to multiple sites on HSA. These studies help in understanding the transport and delivery of Rose Bengal in biological systems.
| Biological System | Key Interacting Residues | Primary Interaction Type | Binding Energy Range (kcal/mol) |
|---|---|---|---|
| Collagen | Lysine, Arginine | Electrostatic | -3.0 to -5.7 |
| Human Serum Albumin (HSA) | Multiple binding sites | Electrostatic and Hydrophobic | Not explicitly quantified in all studies |
These simulations are critical for understanding the bioavailability and potential therapeutic action of Rose Bengal, as its effectiveness is often dependent on its ability to localize in specific tissues or interact with target molecules.
Molecular Electrostatic Potential Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of Rose Bengal reveals regions of negative potential, primarily around the carboxylate group and the oxygen atoms of the xanthene core, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential are located around the hydrogen atoms.
In addition to MEP maps, various reactivity descriptors derived from conceptual DFT have been calculated for Rose Bengal to quantify its chemical behavior. These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): A global measure of the molecule's electrophilic character.
Calculations have shown that Rose Bengal possesses a high electrophilicity index, which is consistent with its ability to act as a photosensitizer and participate in electron transfer reactions. These descriptors provide a quantitative basis for understanding the reactivity patterns of Rose Bengal.
Computational Studies on Reaction Products and Intermediates
Computational studies have been instrumental in elucidating the complex photochemical reaction pathways of Rose Bengal. Upon absorption of light, Rose Bengal is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key reactive intermediate in many of its photochemical reactions.
Theoretical calculations have explored the subsequent reactions of the triplet state, which can proceed via two main mechanisms:
Type I Mechanism: Involves electron or hydrogen transfer between the excited photosensitizer and a substrate, leading to the formation of radical ions.
Type II Mechanism: Involves energy transfer from the triplet sensitizer to molecular oxygen, generating highly reactive singlet oxygen.
Computational models have been used to study the intermediates formed in these processes, such as the radical anion and cation of Rose Bengal. Furthermore, theoretical investigations have shed light on the formation of various photoproducts, including dehalogenated derivatives of Rose Bengal, which can be formed under certain conditions. These studies are crucial for understanding the photostability of the dye and the potential byproducts of its photochemical applications.
Preclinical Research Applications and Therapeutic Modalities Involving Rose Bengal Predominantly Non Radioiodinated
Antimicrobial Photodynamic Therapy (aPDT) Research
Antimicrobial photodynamic therapy is an emerging alternative to conventional antibiotic treatments, particularly in an era of rising antimicrobial resistance. mdpi.comnih.gov This therapeutic approach utilizes a non-toxic photosensitizer, a specific wavelength of light, and oxygen to generate ROS that can kill pathogenic microorganisms. researchgate.netresearchgate.net RB is a promising photosensitizer due to its high quantum yield of singlet oxygen. mdpi.comresearchgate.net Its efficacy has been demonstrated against a broad spectrum of microbes, including bacteria and fungi. cornealphysician.comnih.gov
Preclinical studies have consistently demonstrated the potent antimicrobial activity of RB-mediated aPDT against clinically significant pathogens.
Candida albicans : As a major fungal pathogen, Candida albicans is responsible for various infections, from oral candidiasis to invasive candidiasis, which has a high mortality rate. mdpi.comncku.edu.tw The rise of drug-resistant strains necessitates new therapeutic strategies. ncku.edu.twjove.com RB-aPDT has shown significant efficacy in inhibiting C. albicans, including multidrug-resistant strains. ncku.edu.twjove.com In vitro studies have achieved substantial reductions in colony-forming units (CFUs), with some demonstrating a 3-log to 4-log growth inhibition (99.9% to 99.99%) with an optimal combination of RB concentration and light fluence. ncku.edu.twjove.com The effectiveness of the therapy is dependent on parameters like the photosensitizer concentration, pre-irradiation incubation time, and light irradiation conditions. mdpi.com Some research suggests that combining RB with potassium iodide can enhance its antifungal effects. mdpi.comnih.gov
Staphylococcus aureus : This Gram-positive bacterium is a leading cause of both community-acquired and nosocomial infections, with methicillin-resistant Staphylococcus aureus (MRSA) posing a significant therapeutic challenge. nih.govresearchgate.net RB-aPDT has proven to be highly effective against S. aureus, including MRSA isolates. nih.govnih.gov In vitro experiments have shown that RB, when activated by green light-emitting diodes (LEDs), can lead to complete growth inhibition of MRSA strains. nih.gov A high-purity form of Rose Bengal (HP-RBf) has been shown to kill a range of Gram-positive bacteria, including drug-resistant strains, at low concentrations under various light conditions. nih.gov Proteomic analysis of S. aureus after RB-aPDT revealed alterations in proteins related to stress response, membrane potential, and energy metabolism, providing insight into the mechanisms of photodamage. nih.gov
| Pathogen | Key Findings from Preclinical Research | Citation |
|---|---|---|
| Candida albicans | Significant reduction in planktonic cell viability, including drug-resistant strains. Efficacy is dependent on RB concentration and light parameters. Combination with potassium iodide can enhance antifungal activity. | mdpi.comnih.govncku.edu.twjove.com |
| Staphylococcus aureus (including MRSA) | Complete growth inhibition demonstrated in vitro. Effective against drug-resistant strains at low concentrations. Induces alterations in bacterial proteins involved in key cellular processes. | nih.govnih.govnih.govnih.gov |
Microbial biofilms, structured communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to conventional antimicrobial agents. dntb.gov.uafrontiersin.org They represent a significant challenge in clinical settings. dntb.gov.ua aPDT with Rose Bengal has been investigated as a strategy to combat these resilient structures.
The efficacy of RB-aPDT against biofilms is more complex than against their planktonic (free-floating) counterparts. While RB can significantly reduce viable bacteria within a biofilm, complete eradication is often difficult to achieve. nih.govnih.gov A primary challenge is the limited penetration of the photosensitizer through the dense biofilm matrix. mdpi.com Studies on C. albicans biofilms have shown only modest reductions in CFUs within the biofilm structure, even though planktonic cells are effectively killed. mdpi.comresearchgate.net Similarly, while high-purity RB has demonstrated biofilm eradication activity against S. aureus, it required significantly higher concentrations compared to those needed for planktonic bacteria. nih.gov
Despite these challenges, research indicates that RB-aPDT can disrupt biofilm integrity. Scanning electron microscopy has revealed a reduction in fungal structures in C. albicans biofilms after treatment. researchgate.net The mechanism involves the generation of ROS within the biofilm, leading to damage to the bacterial cells and the extracellular matrix. mdpi.com Strategies to improve efficacy are being explored, such as using RB derivatives like Rose Bengal diacetate or novel delivery systems like nanoparticles to enhance penetration and retention of the photosensitizer within the biofilm. mdpi.com For instance, chitosan (B1678972) nanoparticles functionalized with Rose Bengal have been shown to completely disrupt mature Enterococcus faecalis biofilms under specific irradiation protocols. nih.gov
Oncological Research Applications
Beyond its antimicrobial properties, Rose Bengal's ability to induce cytotoxicity upon photoactivation makes it a candidate for photodynamic therapy (PDT) in oncology. researchgate.netnih.gov Preclinical research has focused on its ability to kill cancer cells, its selectivity for malignant cells, and its potential to stimulate an anti-tumor immune response. tandfonline.comnih.gov
A central mechanism of RB-PDT in cancer treatment is the induction of programmed cell death in malignant cells. researchgate.net Upon light activation, RB generates ROS that cause damage to multiple subcellular organelles, including mitochondria, the endoplasmic reticulum (ER), and lysosomes, initiating cell death cascades. researchgate.net
Studies have shown that RB and its derivatives can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in various cancer cell lines. nih.govmdpi.com For example, in human colorectal cancer cells (Caco-2), photoactivated RB was found to primarily induce late apoptosis. acs.org In HeLa cervical cancer cells, Rose Bengal Acetate (B1210297) (RBAc)-PDT triggered multiple cell death pathways, with apoptosis being the initial and preferred mechanism. nih.gov This apoptotic response was complex, involving the activation of intrinsic (mitochondrial) and extrinsic pathways, as well as caspase-12-dependent pathways linked to ER stress. researchgate.netnih.gov
The specific cell death pathway can depend on the cancer cell type and the treatment conditions. In some melanoma cell lines, RB has been observed to induce necrosis as the predominant form of cell death. nih.govresearchgate.net Interestingly, some studies have investigated the direct cytotoxic effects of RB without photoactivation. In MCF-7 breast cancer cells, RB was shown to decrease cell viability and induce apoptosis in a concentration- and time-dependent manner, indicated by an increase in Bax protein expression. researchgate.netcapes.gov.br
| Cancer Cell Line | Observed Cell Death Pathway(s) | Key Molecular Events | Citation |
|---|---|---|---|
| HeLa (Cervical Cancer) | Apoptosis (multiple pathways), Autophagy, Necrosis | Activation of caspases 9, 8, and 3; ER stress. | researchgate.netnih.gov |
| MCF-7 (Breast Cancer) | Apoptosis | Increased Bax protein expression. | researchgate.netcapes.gov.br |
| Caco-2 (Colorectal Cancer) | Late Apoptosis | Phospholipid hydroperoxidation in the cell membrane. | acs.org |
| AGS (Gastric Cancer) | Apoptosis, Necrosis (at high doses) | N/A | tandfonline.comnih.gov |
| Murine Colon Cancer | Necrosis, G2/M Growth Arrest | N/A | nih.gov |
A crucial aspect of any potential cancer therapy is its ability to selectively target malignant cells while sparing normal, healthy cells. Several preclinical studies have demonstrated that Rose Bengal exhibits preferential cytotoxicity against cancer cells. tandfonline.com For instance, a study comparing the effect of RB on AGS gastric cancer cells and non-malignant NIH 3T3 fibroblast cells found a significantly greater growth inhibition in the cancer cell line. tandfonline.comnih.gov
The precise mechanisms underlying this selectivity are still under investigation but are thought to be multifactorial. researchgate.net One proposed reason is the inherent characteristics of cancer cells. They often have a higher metabolic rate and altered membrane potential, which may lead to preferential uptake and retention of certain compounds like RB. researchgate.net Furthermore, cancer cells are frequently deficient in antioxidative defense systems, making them more vulnerable to the damaging effects of the ROS generated by RB-PDT. researchgate.net
Another approach involves modifying the RB molecule to enhance its delivery to cancer cells. Rose Bengal Acetate (RBAc), a less polar derivative, can more readily cross the plasma membrane. researchgate.net Once inside the cell, cytoplasmic esterases cleave the acetate groups, restoring the photoactive RB molecule and trapping it within the cancer cell, thereby increasing its localized cytotoxic effect upon irradiation. researchgate.net
A growing body of evidence from preclinical models suggests that the therapeutic effect of Rose Bengal extends beyond direct cell killing to the stimulation of a robust anti-tumor immune response. nih.govnih.gov This phenomenon is often linked to the induction of a specific type of cell death known as immunogenic cell death (ICD). nih.govfrontiersin.org
ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells. frontiersin.orgplos.org These molecules act as danger signals that alert and activate the immune system. nih.gov Preclinical studies with RB-PDT have shown that treated cancer cells release key DAMPs, including ATP, heat-shock proteins (HSP70 and HSP90), and High Mobility Group Box 1 (HMGB1). plos.org Another critical DAMP, calreticulin, has been observed to translocate to the surface of cancer cells undergoing RB-PDT-induced apoptosis. plos.org
The release of these DAMPs initiates a local inflammatory response, recruiting immune cells like neutrophils, macrophages, and dendritic cells to the tumor site. researchgate.netnih.govnih.gov Dendritic cells, in particular, can take up tumor antigens from the dead cells and present them to T cells, leading to the development of a systemic, tumor-specific adaptive immune response. nih.govsemanticscholar.org In a murine colon cancer model, treatment with RB not only caused tumor regression but also acted as a vaccine. nih.gov Vaccinating mice with RB-treated cancer cells resulted in slower tumor growth upon a subsequent challenge with the same cancer cells, indicating the generation of a protective, specific anti-tumor immunity. nih.gov This suggests that RB can convert a "cold," non-immunogenic tumor into a "hot," inflamed one, potentially enhancing the efficacy of other immunotherapies. nih.govresearchgate.net
Sonodynamic Therapy (SDT) Investigations in Tumor Models
Sonodynamic therapy (SDT) is an emerging, non-invasive therapeutic strategy that utilizes the synergistic action of a low-intensity ultrasound and a non-toxic sensitizing agent, known as a sonosensitizer, to produce localized cytotoxic effects. Rose bengal, a xanthene dye, has been identified as a potent sonosensitizer. researchgate.net When activated by ultrasound waves, rose bengal can generate reactive oxygen species (ROS), which induce oxidative stress and lead to targeted cell death in tumors. rsc.org
Preclinical research has demonstrated the potential of rose bengal-mediated SDT across various tumor models. In a rat intracranial glioma model, SDT with rose bengal was shown to exert selective anti-tumoral effects without causing damage to the surrounding healthy brain tissue. researchgate.net Investigations have also explored enhancing the delivery and efficacy of this therapy. One approach involves loading rose bengal, along with chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922), into ultrasound-responsive microbubbles. nih.gov This method, termed ultrasound-targeted microbubble destruction (UTMD), was tested in a three-dimensional spheroid model of human breast cancer and a murine model with subcutaneous MCF-7 tumors. The results indicated a significant reduction in both spheroid cell viability and tumor volume when treated with the drug-loaded microbubbles and ultrasound, compared to the microbubbles alone. nih.gov
Further innovation in delivery systems includes the development of amphiphilic rose bengal conjugates to create rose bengal microbubbles (RB-MBs). These microbubbles can be converted into nanoparticles (RB-NPs) by local ultrasound exposure, leading to a roughly 7.5-fold increase in drug accumulation at the tumor site through a sonoporation effect. rsc.orgresearchgate.net This technique was shown to have a significantly higher tumor inhibition rate (approximately 76.5%) in an HT-29 tumor model compared to conventional methods. rsc.org Studies have also investigated a photo-insensitive derivative of rose bengal (RB2) in combination with pulsed high-intensity focused ultrasound (HIFU). In vitro tests on MDA-MB-231 breast cancer cells showed that this combination destroyed over 95% of the cells, a synergistic effect not seen with either the compound or the ultrasound alone. nih.gov
| Study Type | Cancer Model | Key Findings |
| In vivo | Rat Intracranial Glioma | Rose bengal-mediated SDT demonstrated selective anti-tumor effects while sparing surrounding normal brain tissue. researchgate.net |
| In vitro & In vivo | Human Breast Cancer (3D spheroids & Murine MCF-7 xenografts) | Combined delivery of rose bengal, paclitaxel, and doxorubicin via ultrasound-targeted microbubble destruction (UTMD) significantly reduced spheroid viability and tumor volume. nih.gov |
| In vivo | Human Colon Adenocarcinoma (HT-29 xenografts) | Rose bengal microbubbles (RB-MBs) converted to nanoparticles by ultrasound showed enhanced drug accumulation and a tumor inhibition rate of ~76.5%. rsc.orgresearchgate.net |
| In vitro & In vivo | Human Breast Cancer (MDA-MB-231 cells & xenografts) | A photo-insensitive rose bengal derivative (RB2) with pulsed high-intensity focused ultrasound (HIFU) resulted in synergistic cytotoxicity, destroying >95% of cancer cells in vitro and showing tumor regression in vivo. nih.gov |
Photothrombotic Models in Vascular Research
Rose bengal is a critical component in the development of photothrombotic models of ischemic stroke in vascular research. nih.gov This minimally invasive technique allows for the creation of reproducible and well-defined focal cortical lesions in animal models, particularly mice and rats. nih.govnih.gov The model is established by systemically injecting the photosensitive rose bengal dye, which circulates within the bloodstream. nih.gov Subsequently, a specific area of the cortex is illuminated, typically with a cold light source or a laser of a specific wavelength (e.g., 561 nm or 564 nm), often through the intact skull to minimize surgical invasion. nih.govjove.com
Upon illumination, the rose bengal dye becomes activated, producing reactive oxygen species that induce endothelial damage. nih.govjove.com This damage triggers platelet activation and aggregation, leading to the formation of a thrombus that occludes the targeted blood vessels and interrupts local blood flow, thereby inducing an ischemic stroke. nih.govnih.gov A primary advantage of this model is the ability to predefine the location and size of the infarct with high precision using stereotaxic coordinates. nih.govashpublications.org This reproducibility is highly beneficial for studying specific cellular and molecular responses to ischemia and for evaluating the efficacy of potential neuroprotective or neuroregenerative therapies. nih.gov
The photothrombotic stroke model is particularly useful for investigating brain plasticity and inflammatory responses following a stroke. nih.govjove.com While the standard model creates platelet-rich clots that are often resistant to tissue-type plasminogen activator (tPA), modifications have been developed. One such modification involves the co-administration of thrombin with rose bengal, which results in clots with a higher fibrin (B1330869) content that are more responsive to tPA-lytic treatment, making the model more clinically relevant for studying thrombolytic therapies. ashpublications.org The resulting ischemic damage can be assessed using techniques like triphenyl-tetrazolium chloride (TTC) staining, which identifies the infarcted tissue. nih.govjove.com
| Model Characteristic | Description |
| Mechanism | Intravenous or intraperitoneal injection of rose bengal dye, followed by illumination of a targeted cortical area with a laser or cold light source. nih.govnih.govjove.com This activates the dye, causing endothelial damage, platelet aggregation, and thrombus formation, leading to focal ischemia. nih.gov |
| Animal Models | Predominantly used in mice (including transgenic lines) and rats. nih.govnih.gov |
| Key Advantages | Minimally invasive (can be performed through an intact skull), highly reproducible, and allows for precise control over the location and size of the ischemic lesion. nih.govnih.govjove.comashpublications.org |
| Research Applications | Studying cellular and molecular responses to stroke, evaluating neuroprotective and neuroregenerative therapies, and investigating brain plasticity and post-stroke inflammation. nih.govnih.govjove.com |
| Model Variations | A modified version incorporating thrombin creates fibrin-rich clots that are more responsive to tPA, enhancing its utility for thrombolysis studies. ashpublications.org |
Tissue Engineering and Photobonding Research Utilizing Collagen Crosslinking
In the field of tissue engineering, collagen is a widely used biomaterial due to its excellent biocompatibility and role as a primary component of the extracellular matrix. oup.comnih.gov However, natural collagen often suffers from poor mechanical stability and rapid biodegradation. oup.com To overcome these limitations, a photochemical crosslinking technique using rose bengal and green light (abbreviated as RGX) has been developed. oup.comresearchgate.net This method provides a fast and effective way to enhance the structural integrity of collagen-based materials. oup.com
The RGX process involves loading collagen scaffolds with a dilute solution of rose bengal and then exposing them to green light (e.g., λmax ≈ 565 nm). nih.govresearchgate.net This photoactivation of rose bengal initiates a crosslinking reaction between collagen molecules, significantly improving the material's properties. Research has shown that RGX treatment enhances the thermostability and mechanical properties of collagen. oup.com For instance, in one study, the swelling degree of Atelocollagen sheets was reduced from 630% to 520%, and the thickness under force application increased from 0.014 mm to 0.455 mm, indicating a substantial increase in mechanical stability. nih.gov The microstructural analysis revealed that the crosslinking process transforms the original sponge-like structure into a more robust fibrous structure. nih.gov
Beyond improving scaffold properties, RGX is utilized for photochemical tissue bonding (PTB), a method for sutureless wound sealing. acs.orgnih.gov By applying rose bengal to wound surfaces and irradiating with green light, strong protein-protein cross-links are formed, effectively closing the wound with minimal scarring compared to traditional suturing. nih.gov The fundamental mechanism involves the binding of rose bengal to collagen, which is dominated by electrostatic interactions, particularly with positively charged amino groups like those on lysine (B10760008) side chains. acs.orgnih.govresearchgate.net Molecular dynamics simulations have shown that the binding free energy ranges from -3 to -5.7 kcal/mol. nih.govresearchgate.net Upon photoactivation, rose bengal generates singlet oxygen, which is believed to mediate the formation of the covalent bonds between protein chains. nih.govsemanticscholar.org
| Parameter | Effect of Rose Bengal & Green Light (RGX) Crosslinking |
| Mechanical Stability | Significantly increased; for example, Atelocollagen thickness under force increased from 0.014 mm to 0.455 mm. nih.gov |
| Swelling Degree | Reduced; for example, the swelling of Atelocollagen sheets decreased from 630% (w/w) to 520% (w/w). nih.gov |
| Microstructure | Transformed from a sponge-like to a more organized fibrous structure. nih.gov |
| Cell Proliferation | Increased on certain types of collagen sheets (Atelocollagen and Collagen Solutions). nih.gov |
| Drug Release | The initial burst release of drugs like vancomycin (B549263) was not significantly affected, but the overall release profile could be modulated. oup.comnih.gov |
| Biocompatibility | The process uses innocuous visible light and a well-tolerated dye, generally maintaining good biocompatibility. oup.comnih.gov |
Methodological Frameworks in Rose Bengal Research
Spectroscopic and Spectrometric Analysis Techniques
Spectroscopic and spectrometric methods are fundamental to characterizing the molecular structure, electronic properties, and purity of Rose bengal I-131. These techniques provide insights into how the molecule interacts with its environment, which is crucial for interpreting its biological activity.
Absorption and fluorescence spectroscopy are powerful tools for studying the electronic transitions of this compound. As a xanthene dye, its extensive system of conjugated pi-bonds gives it strong absorption and emission in the visible spectrum. ekb.eg
The absorption spectrum of Rose bengal is characterized by a prominent peak in the green region of the visible spectrum. acs.org Studies have shown that the maximum absorption wavelength (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. pttz.org For instance, the absorption peak is reported around 546 nm in water and can shift in different solvents. ekb.eg This sensitivity is due to interactions between the solvent and the electronic ground and excited states of the dye molecule. pttz.org
Fluorescence spectroscopy reveals that Rose bengal emits light in the orange-red region of the spectrum, with a maximum emission wavelength (λem) also dependent on the solvent. ekb.eg The excitation peak is typically observed around 559 nm, with an emission peak near 571 nm. nih.gov The interaction of Rose bengal with biological matrices, such as the protein human serum albumin (HSA), can cause shifts in its absorption and emission spectra, providing data on binding affinities and mechanisms. nih.gov These spectroscopic properties are foundational for developing fluorescence-based quantitative assays and for microscopic visualization of the compound's distribution in biological samples. ekb.egresearchgate.net
| Property | Wavelength (nm) | Solvent | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 559 | Basic Ethanol (B145695) | researchgate.net |
| Absorption Maximum (λmax) | 546 | Water | ekb.eg |
| Excitation Maximum | 559 | Not Specified | nih.gov |
| Emission Maximum (λem) | 571 | Not Specified | nih.gov |
| Emission Maximum (λem) | 567 | Water | ekb.eg |
Vibrational and nuclear magnetic resonance spectroscopies provide detailed information about the molecular structure of Rose bengal. Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule by detecting the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. emerginginvestigators.orgnih.gov The FT-IR spectrum of Rose bengal shows characteristic peaks corresponding to its structural features, such as C-H, C=O (from the carboxylic acid), and C-O-C (ether) bonds, as well as vibrations from the aromatic rings. emerginginvestigators.org This technique is valuable for confirming the chemical identity and purity of a sample.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed picture of the atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov ¹H NMR spectra of Rose bengal provide information on the chemical environment of each hydrogen atom, revealing, for example, a characteristic signal for the single proton on the xanthene ring. pttz.orgresearchgate.net ¹³C NMR complements this by providing data on the carbon skeleton. pttz.org NMR is also a powerful tool for studying intermolecular interactions; changes in the chemical shifts of Rose bengal's NMR signals upon binding to other molecules, such as amylose, can be used to determine the nature and geometry of the resulting complex. pttz.org Furthermore, time-course NMR has been employed to monitor photochemical reactions photosensitized by Rose bengal, demonstrating its utility in mechanistic studies.
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, and thus the precise positions of the atoms in the molecular structure.
In the context of Rose bengal research, XRD is used to study the crystallographic structure and crystallinity of the compound and its derivatives or formulations. ekb.eg For instance, powder XRD (PXRD) can confirm the crystalline phase of materials, such as nanoparticles, that have been functionalized with Rose bengal. nih.gov While obtaining a single crystal of this compound suitable for single-crystal XRD may be challenging, the technique is invaluable for characterizing the stable, non-radioactive compound, providing a foundational understanding of its solid-state conformation, bond lengths, and bond angles. This structural data is essential for computational modeling and for understanding structure-activity relationships. ekb.eg
In Vitro Cell Culture Models and Assays for Mechanistic Elucidation
To understand the biological effects and therapeutic potential of this compound, researchers utilize in vitro models consisting of cultured human or animal cells. These models allow for controlled experiments to dissect the compound's mechanisms of action at the cellular and molecular level.
A primary step in evaluating the biological activity of this compound is to determine its effect on cell viability and proliferation. Colorimetric assays like MTT and XTT are widely used for this purpose. These assays measure the metabolic activity of a cell population, which serves as an indicator of cell health.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial reductase enzymes in living cells. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active cells.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation alternative. In this assay, the XTT tetrazolium salt is reduced by metabolically active cells to a water-soluble orange formazan product. A key advantage of the XTT assay is that the product is soluble, eliminating the need for a separate solubilization step and simplifying the protocol. These assays are crucial for quantifying the cytotoxic or cytostatic effects of this compound on target cells, often cancer cells, in a high-throughput manner. acs.org
| Feature | MTT Assay | XTT Assay |
|---|---|---|
| Principle | Reduction of tetrazolium salt by mitochondrial dehydrogenases. | Reduction of tetrazolium salt by cellular mechanisms related to NAD(P)H production. |
| Product | Insoluble purple formazan. | Water-soluble orange formazan. |
| Solubilization Step | Required (e.g., with isopropanol or DMSO). | Not required. |
| Detection Method | Spectrophotometry (Absorbance). | Spectrophotometry (Absorbance). |
| Key Advantage | Well-established, widely used. | Higher sensitivity, simpler protocol (no solubilization). |
Beyond determining if this compound kills cells, it is critical to understand how it kills them. Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population and is extensively used to investigate pathways of cell death, such as apoptosis and necrosis.
To analyze apoptosis, flow cytometers can detect key cellular changes. For example, fluorescently labeled Annexin V can be used to identify cells in the early stages of apoptosis by binding to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane. A vital dye like propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Research on Rose bengal derivatives in photodynamic therapy has shown that the compound can induce multiple cell death pathways, including apoptosis and autophagy. Flow cytometry can be used to quantify these events, for instance, by measuring the activation of key apoptotic proteins like caspases or by detecting the formation of autophagic vacuoles using specific fluorescent dyes. This detailed mechanistic information is vital for the rational development of this compound as a therapeutic agent.
Reactive Oxygen Species Detection Methodologies
The investigation of this compound's mechanism of action, particularly in therapeutic applications, necessitates the accurate detection and quantification of reactive oxygen species (ROS). A variety of methodologies are employed for this purpose, each with its own specificity and sensitivity for different ROS types. It is crucial to utilize multiple assays to confidently determine whether singlet oxygen or other reactive oxygen species are being produced. nih.govresearchgate.net
Commonly used techniques include the use of fluorescent probes, which react with specific ROS to produce a measurable fluorescent signal. For instance, 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a fluorescent probe specific for the detection of singlet oxygen. nih.gov Another probe, 1,3-diphenylisobenzofuran (DPBF), is also used for singlet oxygen detection and is noted for its high sensitivity, though it can also react with other ROS like superoxide, hydrogen peroxide, and nitrogen radicals. nih.gov Therefore, relying solely on DPBF can lead to misinterpreted results. nih.gov
To achieve unambiguous identification of the specific ROS being generated, electron paramagnetic resonance (EPR) spectroscopy, also known as electron spin resonance (ESR), is a powerful tool. nih.gov In conjunction with spin traps like 5,5-dimethyl-pyrroline N-oxide (DMPO), EPR can identify oxygen-centered radicals such as superoxide anions, peroxyl, alkoxyl, and hydroxyl radicals, as the resulting spin adducts of each species have distinct spectral signals. nih.gov
The following table summarizes key methodologies for detecting reactive oxygen species relevant to Rose Bengal research:
| Methodology | Target ROS | Principle | Notes |
| Fluorescence Probes | |||
| 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) | Singlet Oxygen | ABDA reacts with singlet oxygen, leading to a decrease in its fluorescence. nih.gov | Specific for singlet oxygen. nih.gov |
| 1,3-diphenylisobenzofuran (DPBF) | Singlet Oxygen, Superoxide, Hydrogen Peroxide, Nitrogen Radicals | DPBF reacts with various ROS, causing a decrease in its fluorescence. nih.gov | More sensitive to singlet oxygen than ABDA, but not selective. nih.gov |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Superoxide, Hydroxyl radicals, other oxygen-centered radicals | In combination with spin traps (e.g., DMPO), short-lived radical species are converted into more stable radicals, which can be detected by EPR, providing a characteristic spectrum for each species. nih.gov | Can unambiguously determine the species of ROS produced. nih.gov |
Non-Human In Vivo Model Systems for Preclinical Evaluation
The preclinical evaluation of this compound has historically involved various non-human in vivo model systems to assess its properties and potential therapeutic applications. Early studies utilized rabbits to investigate the liver uptake and excretion patterns of intravenously injected I-131 tagged Rose Bengal. rsna.org These models were instrumental in demonstrating that the compound is taken up by hepatic polygonal cells and that abnormalities in this process could be detected in animals with hepatocellular damage. rsna.org
More contemporary research has employed rodent models, such as mice, for more specific pathological conditions. For example, a mouse model has been developed to study focal ischemic stroke by inducing a photothrombotic event using Rose Bengal. nih.gov In this model, a thin-skulled cranial window is prepared over the somatosensory cortex, allowing for the laser excitation of Rose Bengal within a single blood vessel to induce a clot. nih.gov This technique facilitates longitudinal in vivo studies of pathological processes following a stroke, as the same area can be imaged repeatedly on subsequent days. nih.gov
While not an in vivo model, the human hepatocarcinoma cell line HepG2 is a crucial in vitro system used in the preclinical assessment of Rose Bengal's therapeutic potential, particularly in the context of photodynamic therapy for liver cancer. mdpi.com Such cell line studies often precede and inform the design of subsequent animal model experiments.
The following table outlines some of the non-human in vivo models used in Rose Bengal research:
| Model Organism | Application in Rose Bengal Research | Key Findings/Observations |
| Rabbit | Liver function tests with I-131 tagged Rose Bengal. rsna.org | Demonstrated uptake by hepatic polygonal cells and the ability to detect hepatocellular damage through altered uptake and excretion patterns. rsna.org |
| Mouse | Induction of focal ischemic stroke via photothrombosis. nih.gov | Allows for the physiological assessment of cellular responses within the central nervous system following a stroke and facilitates longitudinal in vivo imaging. nih.gov |
Imaging Modalities in Preclinical Studies (e.g., Confocal Microscopy, Ultrasound Imaging)
A range of imaging modalities are employed in preclinical studies involving this compound to visualize its distribution, assess its effects, and monitor physiological responses in real-time.
Scintillation Camera and Scintiscanning: For the radioiodinated form of Rose Bengal (I-131), quantitative liver imaging using a scintillation camera is a key technique. nih.gov This method allows for the direct measurement of liver parenchymal cell uptake of this compound. nih.gov Scintiscanning, a broader term for creating two-dimensional images of the distribution of a radioactive substance, has also been widely used in hepatic disease diagnosis with radioiodinated Rose Bengal. rsna.org
Confocal Microscopy: In preclinical models of stroke induced by Rose Bengal photothrombosis, in vivo confocal microscopy is a powerful tool. nih.gov This high-resolution imaging technique allows for the visualization of cellular events in an intact animal. nih.gov Following the creation of a cranial window, a confocal microscope can be used to acquire time-lapse sequences of the stroke induction and monitor the subsequent cellular responses within the central nervous system. nih.gov
Ultrasound Imaging: High-frequency ultrasound is a valuable non-invasive imaging modality for preclinical studies in small animal models like mice and rats. frontiersin.org It provides real-time anatomical and physiological information. frontiersin.org While not specific to this compound, it is a commonly used technique in the types of animal models where Rose Bengal might be studied, for example, in assessing liver morphology or blood flow changes. The use of ultrasonic contrast agents, which are lipid-encapsulated gas-filled microbubbles, can further enhance the visualization of vascular structures. frontiersin.org
The table below summarizes the imaging modalities used in preclinical studies with Rose Bengal.
| Imaging Modality | Application in Rose Bengal Research | Information Provided |
| Scintillation Camera | Quantitative liver imaging with this compound. nih.gov | Measures the uptake of the radioisotope by liver parenchymal cells, providing an index of liver function. nih.gov |
| Scintiscanning | Imaging the distribution of this compound in the liver. rsna.org | Provides a pictorial representation of the liver, aiding in the diagnosis of hepatic diseases. rsna.org |
| Confocal Microscopy | In vivo imaging of Rose Bengal-induced photothrombotic stroke in mice. nih.gov | High-resolution, real-time visualization of cellular events and pathological processes in the central nervous system. nih.gov |
| Ultrasound Imaging | General preclinical imaging in small animal models. frontiersin.org | Provides real-time anatomical and physiological information, including blood flow dynamics, which can be relevant for assessing the effects of Rose Bengal-based therapies. frontiersin.org |
Emerging Research Frontiers and Future Directions for Rose Bengal Based Research
Development of Novel Delivery Systems and Formulations (e.g., Nanoparticles, Microbubbles, Deformable Lipid Nanovesicles)
A significant barrier to the clinical utility of Rose Bengal is its biopharmaceutical profile, including its poor ability to cross cellular barriers like the stratum corneum. researchgate.netmdpi.com To overcome these limitations, researchers are actively developing advanced delivery systems to improve targeting, enhance penetration, and protect the compound from premature degradation.
Deformable Lipid Nanovesicles (Transfersomes®): One promising approach involves encapsulating Rose Bengal in deformable lipid nanovesicles, also known as Transfersomes®. These nanocarriers are designed to enhance the penetration of Rose Bengal through skin layers. A study demonstrated that Rose Bengal-loaded Transfersomes® (RB-TF) significantly increased the amount of the drug permeating the epidermis compared to the free drug (78.31% vs. 38.31%). researchgate.netmdpi.com These nanovesicles, prepared by a modified reverse-phase evaporation method, were nanosized with a ζ-potential value below -30 mV, indicating good stability. nih.govresearchgate.net Furthermore, antiproliferative assays on melanoma cells showed that RB-TF more effectively reduced cell growth compared to free Rose Bengal at concentrations of 25 and 50 μM. researchgate.netresearchgate.net This formulation also protects the photosensitizer from undesired photodegradation before it reaches the target site. semanticscholar.org
Microbubbles and Nanoparticles: In the realm of sonodynamic therapy (SDT), where ultrasound is used to activate the sensitizer, microbubble-based delivery systems are being explored. An amphiphilic Rose Bengal conjugate was used to create Rose Bengal microbubbles (RB-MBs) with a high drug-loading content of approximately 6.8%. nih.gov These microbubbles serve a dual purpose: they act as contrast agents for ultrasound imaging, allowing for precise tumor location, and as a delivery vehicle. nih.gov A key innovation is the in situ conversion of these microbubbles into nanoparticles (RB-NPs) upon exposure to local ultrasound. This process leads to a roughly 7.5-fold higher drug accumulation in the tumor tissue through the sonoporation effect. nih.gov This enhanced delivery and the facilitation of ultrasound energy transfer significantly boosts the generation of ROS, leading to a much higher tumor inhibition rate. nih.gov
Table 1: Comparison of Novel Delivery Systems for Rose Bengal
| Delivery System | Key Features | Reported Advantages | Research Application |
|---|---|---|---|
| Deformable Lipid Nanovesicles (Transfersomes®) | Nanosized, deformable lipid carriers | Enhanced epidermal permeation (78.31% vs 38.31% for free RB) researchgate.netmdpi.com, Increased antiproliferative effect on melanoma cells researchgate.net, Protection from photodegradation semanticscholar.org | Topical treatment of melanoma researchgate.netmdpi.comnih.govresearchgate.netsemanticscholar.org |
| Microbubbles (convertible to Nanoparticles) | High drug-loading (~6.8%) nih.gov, Ultrasound contrast agent | In situ conversion to nanoparticles via ultrasound nih.gov, ~7.5-fold higher tumor accumulation nih.gov, Enhanced ROS generation and tumor inhibition nih.gov | Ultrasound-guided sonodynamic therapy (SDT) for cancer nih.gov |
Synergistic Research Approaches and Combination Therapies with Other Agents
The efficacy of Rose Bengal-based therapies can be amplified by combining them with other agents. This synergistic approach aims to enhance the therapeutic outcome, overcome resistance, and potentially broaden the spectrum of applications.
In antimicrobial photodynamic therapy (aPDT), research has shown that combining Rose Bengal with potassium iodide enhances its antifungal efficacy against Candida albicans. nih.gov This suggests that synergistic formulations could overcome some of the limitations of Rose Bengal as a standalone agent, such as poor biofilm penetration. nih.gov
In oncology, the combination of Rose Bengal-mediated photodynamic therapy with chemotherapy has demonstrated significant synergistic antitumoral effects. One study utilizing nanoparticles co-loaded with Rose Bengal and the chemotherapeutic agent 5-fluorouracil found that the dual-therapy approach resulted in the highest rate of ROS production and a tumor growth inhibition rate of 92.35%. mdpi.com This was substantially higher than the inhibition rate observed for photodynamic therapy alone (77.31%), highlighting a potent synergistic effect. mdpi.com These combination strategies represent a promising avenue for developing more effective cancer treatments.
Table 2: Examples of Synergistic Approaches with Rose Bengal
| Combination Agent | Therapeutic Area | Mechanism of Synergy | Reported Outcome |
|---|---|---|---|
| Potassium Iodide | Antimicrobial Photodynamic Therapy (aPDT) | Enhanced antifungal action | Improved efficacy against Candida albicans biofilms nih.gov |
| 5-Fluorouracil (Chemotherapy) | Cancer Therapy | Combined cytotoxic effects of PDT and chemotherapy | Tumor growth inhibition rate of 92.35% (compared to 77.31% for PDT alone) mdpi.com |
Standardization of Experimental Protocols in Photodynamic Research
A significant challenge hindering the clinical translation of Rose Bengal photodynamic therapy (RB-PDT) is the lack of standardization in preclinical research. mdpi.com The effectiveness of PDT is highly dependent on multiple parameters, including the photosensitizer concentration, incubation times, and the characteristics of the light source (e.g., wavelength, irradiance, light dose). nih.govmdpi.com
The diversity of illumination parameters and experimental setups used across different studies makes it difficult to compare findings and establish optimal treatment protocols. mdpi.com For instance, the efficacy of RB-aPDT against C. albicans has shown variable effectiveness due to these differences in experimental protocols. nih.gov To address this, there is a growing emphasis on developing standardized methodologies and specialized equipment.
Recent efforts include the development of novel illumination devices based on green light-emitting diodes (LEDs) specifically designed for in vitro RB-PDT studies. mdpi.com These devices aim to provide homogeneous and controlled irradiance over multi-well plates, allowing for more rigorous and reproducible assessment of cell viability after PDT. mdpi.com Furthermore, the development of dosimetry systems to measure singlet oxygen luminescence during therapy can help in optimizing treatment parameters to maximize efficacy. acs.org Establishing standardized protocols is a critical step for validating the efficacy of RB-PDT and paving the way for its broader clinical application. nih.gov
Elucidation of Comprehensive Structure-Activity Relationships for Enhanced Efficacy in Specific Research Applications
To optimize Rose Bengal as a therapeutic agent, researchers are investigating the relationship between its chemical structure and its biological activity. By synthesizing and evaluating various derivatives, it is possible to fine-tune the molecule's properties for specific applications, such as improving its amphiphilicity, cellular uptake, or targeting capabilities. semanticscholar.org
One area of focus is the modification of the carboxyl moiety of the Rose Bengal molecule. A study involving the synthesis of a series of n-alkyl-substituted Rose Bengal derivatives revealed that altering the length of the alkyl chain significantly impacts antiviral activity. nih.gov While the derivatives exhibited similar efficiencies in generating singlet oxygen, their effectiveness against enveloped viruses like SARS-CoV-2 and CHIKV varied drastically. nih.gov This suggests that the hydrophobicity conferred by the alkyl chain is a key parameter influencing the interaction of the photosensitizer with the virus, independent of its core photosensitizing capability. nih.gov
Other synthetic modifications include the conversion of the carboxylic anion into an ester function, which can alter the compound's solubility in non-polar solvents and shift its spectral properties. researchgate.net The synthesis of amphiphilic derivatives is also being explored to improve tumor accumulation for sono-photodynamic therapy. researchgate.netsemanticscholar.org Probing these relationships between the molecular structure and the resulting phototoxic or sonodynamic activity is crucial for designing next-generation photosensitizers with enhanced efficacy and specificity. acs.org
Assessment of Mutagenic Potential in In Vitro Research Models
While the cytotoxic and phototoxic effects of Rose Bengal on various cell types are well-documented, a comprehensive assessment of its mutagenic potential is a critical and less-explored research frontier. nih.govmdpi.comsemanticscholar.org Mutagenicity refers to the capacity of a chemical agent to induce genetic mutations, a distinct concern from immediate cytotoxicity.
Standard in vitro assays for mutagenicity, such as the Ames test, are widely used to screen compounds for their potential to cause mutations in the DNA of a test organism, which is often a preliminary indicator of carcinogenic potential. wikipedia.orgnih.gov The Ames test utilizes specific bacterial strains with pre-existing mutations to see if a test chemical can cause a reverse mutation, allowing the bacteria to grow in a selective medium. youtube.comyoutube.com
Q & A
Basic Research Questions
Q. What experimental models and protocols are foundational for studying Rose Bengal I-131's hepatic uptake and excretion?
- Methodological Answer : Preclinical studies often use animal models (e.g., rabbits) to establish baseline uptake-excretion patterns. The protocol involves intravenous administration of this compound, followed by gamma-ray scintillation counting to track hepatic retention and biliary excretion over time . To ensure reproducibility, researchers must document isotope dosage, imaging intervals, and calibration of detection equipment, adhering to guidelines for experimental rigor . Control groups should include healthy subjects and those with induced hepatic pathologies (e.g., bile duct obstruction) to validate sensitivity .
Q. How do researchers quantify this compound excretion patterns to assess liver function?
- Methodological Answer : Excretion rates are quantified by measuring radioactivity in fecal samples or via external scintillation counting over 24–48 hours. Data normalization to baseline hepatic uptake (recorded as percentage retention) is critical. Researchers must account for variables like renal clearance interference by using dual-isotope techniques or adjusting for background radiation . Statistical analysis should include time-series regression to identify deviations indicative of pathologies (e.g., cirrhosis vs. obstructive jaundice) .
Advanced Research Questions
Q. What methodological challenges arise when translating this compound findings from animal models to human trials?
- Methodological Answer : Interspecies variability in biliary physiology (e.g., gallbladder function, bile flow rates) necessitates protocol adjustments. For human trials, scintillation imaging intervals are shortened (e.g., 5–30 minute scans) to capture rapid excretion phases. Researchers must validate dose scaling using allometric principles and address ethical constraints by minimizing radiation exposure . Comparative studies with clinical biomarkers (e.g., bilirubin levels) can bridge animal-human data gaps .
Q. How can researchers resolve contradictions in uptake data between this compound and alternative isotopes (e.g., Tc-99m)?
- Methodological Answer : Discrepancies often stem from differences in isotope binding affinity or imaging resolution. A systematic approach involves:
- Parallel Imaging : Conduct simultaneous scans using both isotopes to isolate technical vs. biological variability.
- Phantom Studies : Use liver-mimicking phantoms to calibrate equipment and standardize quantification methods .
- Meta-Analysis : Pool data from heterogeneous studies to identify confounding factors (e.g., patient hydration status, scanner type) .
Q. What strategies optimize the statistical power of this compound studies in heterogeneous patient cohorts?
- Methodological Answer : Stratified sampling based on disease stage (e.g., early vs. advanced cirrhosis) reduces cohort variability. Bayesian statistical frameworks allow incorporation of prior data (e.g., animal studies) to enhance predictive accuracy. Researchers should predefine exclusion criteria (e.g., renal impairment) and use multivariate analysis to isolate hepatic-specific effects .
Data Analysis and Validation
Q. How should researchers address variability in this compound uptake measurements across imaging modalities?
- Methodological Answer : Calibration protocols using standardized phantoms and cross-validation with histopathology (e.g., biopsy-determined hepatic necrosis) are essential. Uncertainty quantification (e.g., Monte Carlo simulations) models instrument error, while bootstrapping techniques assess measurement robustness . Transparent reporting of confidence intervals and effect sizes in publications enhances cross-study comparability .
Q. What criteria ensure the ethical and scientific validity of this compound studies in vulnerable populations (e.g., pediatric patients)?
- Methodological Answer : Adherence to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) is critical. Dose minimization strategies, informed by radiation safety committees, must balance diagnostic utility with risk. Longitudinal studies require ethical oversight to monitor long-term effects, and data should be anonymized to protect participant privacy .
Comparative and Translational Research
Q. How do researchers design comparative studies between this compound and emerging hepatobiliary imaging agents?
- Methodological Answer : Head-to-head trials should match cohorts for disease etiology and severity. Blinded radiologists interpret scans to reduce bias, while receiver operating characteristic (ROC) curves evaluate diagnostic accuracy. Researchers must justify sample sizes using power analysis and publish negative results to avoid publication bias .
Q. What methodologies validate this compound as a surrogate endpoint in therapeutic trials for liver diseases?
- Methodological Answer : Surrogate validation requires correlating uptake-excretion metrics with clinical outcomes (e.g., survival, fibrosis regression). Propensity score matching adjusts for confounders, while sensitivity analysis tests endpoint robustness across subgroups. Collaborative consortia (e.g., hepatology networks) enhance data generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
